molecular formula C8H9ClO3 B13747873 Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid CAS No. 62696-50-8

Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid

Cat. No.: B13747873
CAS No.: 62696-50-8
M. Wt: 188.61 g/mol
InChI Key: GITMDXBNYPOUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Exo-2-chloro-5-oxo-bicyclo[221]heptane-syn-7-carboxylic acid is a chemical compound with the molecular formula C8H8ClO3 It is a bicyclic compound featuring a chlorine atom, a ketone group, and a carboxylic acid group

Properties

CAS No.

62696-50-8

Molecular Formula

C8H9ClO3

Molecular Weight

188.61 g/mol

IUPAC Name

2-chloro-5-oxobicyclo[2.2.1]heptane-7-carboxylic acid

InChI

InChI=1S/C8H9ClO3/c9-5-1-4-6(10)2-3(5)7(4)8(11)12/h3-5,7H,1-2H2,(H,11,12)

InChI Key

GITMDXBNYPOUCJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C1Cl)CC2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Detail
IUPAC Name 2-chloro-5-oxobicyclo[2.2.1]heptane-7-carboxylic acid
Molecular Formula C8H9ClO3
Molecular Weight 188.61 g/mol
CAS Registry Number 64812-06-2
SMILES C1C2C(C(C1Cl)CC2=O)C(=O)O
InChI InChI=1S/C8H9ClO3/c9-5-1-4-6(10)2-3(5)7(4)8(11)12/h3-5,7H,1-2H2,(H,11,12)
Synonyms EXO-2-CHLORO-5-OXO-BICYCLO[2.2.1]HEPTANE-SYN-7-CARBOXYLIC ACID

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves constructing the bicyclo[2.2.1]heptane ring system followed by selective functionalization at the 2-, 5-, and 7-positions. The key challenges include controlling stereochemistry (exo and syn configuration) and introducing chlorine and carboxylic acid groups without compromising the bicyclic integrity.

Literature and Patent-Based Synthetic Routes

Starting Materials and Intermediates
  • Norbornene derivatives or bicyclo[2.2.1]heptane precursors are commonly used as starting points.
  • Chlorination at the 2-position is achieved using selective halogenation reagents.
  • Oxidation to introduce the 5-oxo (ketone) group is typically performed using mild oxidants.
  • Carboxylation at the 7-position is done via oxidation of a methyl or hydroxymethyl precursor or via carboxylation reactions.
Representative Preparation Route from Patent US4554366A
  • The patent describes preparation of substituted bicyclo[2.2.1]heptan-2-ones and -2-ols, which can be adapted to prepare the target compound.
  • The process involves multi-step synthesis starting from bicyclic alcohols or ketones, followed by selective chlorination and oxidation steps.
  • Key reagents include thionyl chloride or phosphorus pentachloride for chlorination, and chromium-based oxidants or PCC (pyridinium chlorochromate) for ketone formation.
  • Carboxylic acid formation is achieved by oxidation of a methyl group or via hydrolysis of ester intermediates.
Alternative Synthetic Approaches
  • Photochemical cyclizations and [2+2] cycloadditions have been used to build bicyclic frameworks with high stereocontrol.
  • Cascade cyclizations and rearrangements (e.g., Wolff rearrangement) provide routes to functionalized bicyclo[2.2.1]heptane derivatives.
  • Chlorination can be performed either before or after ring formation depending on the stability of intermediates.
  • Recent advances in bioisosteric scaffold synthesis suggest using intramolecular coupling strategies to introduce substituents with stereochemical precision.

Summary of Key Preparation Methods

Step Method/Reaction Type Reagents/Conditions Outcome/Notes
Ring construction Diels-Alder or photochemical cyclization Norbornene precursors, UV light or heat Formation of bicyclo[2.2.1]heptane core
Chlorination at 2-position Electrophilic halogenation Thionyl chloride, PCl5, or N-chlorosuccinimide Selective introduction of chlorine atom
Oxidation at 5-position Mild oxidation PCC, CrO3, or other chromium reagents Conversion of 5-position to ketone
Carboxylation at 7-position Oxidation of methyl/hydroxymethyl or hydrolysis KMnO4, Jones reagent, or ester hydrolysis Formation of carboxylic acid group

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key functional groups:

  • Carboxylic acid (-COOH) at position 7.

  • Ketone (C=O) at position 5.

  • Bridgehead chlorine (Cl) at position 2.

Carboxylic Acid Reactions

  • Hydrolysis : Potential for decarboxylation under acidic or basic conditions, though steric hindrance from the bicyclic framework may reduce reactivity.

  • Esterification : Reaction with alcohols to form esters, though no direct data exists for this compound.

Ketone Reactions

  • Nucleophilic Addition : Susceptible to reactions with nucleophiles (e.g., Grignard reagents, amines).

  • Reduction : Possible conversion to a secondary alcohol via catalytic hydrogenation or borohydride reagents.

Bridgehead Chlorine Reactivity

  • Nucleophilic Substitution : Likely hindered due to steric constraints at the bridgehead position, as observed in related bicyclo[2.2.1]heptane derivatives .

  • Elimination : Potential for β-hydride elimination if adjacent hydrogen atoms are available.

Hydrochlorination of Norbornene

A related reaction involves the hydrochlorination of 2-norbornene (bicyclo[2.2.1]heptene) to form exo-2-chlorobicyclo[2.2.1]heptane (C₇H₁₁Cl):
Reaction :

C7H10+HClC7H11Cl\text{C}_7\text{H}_{10} + \text{HCl} \rightarrow \text{C}_7\text{H}_{11}\text{Cl}

Key Data :

ParameterValue
Enthalpy of Reaction (ΔrH°)-70.9 ± 1.5 kJ/mol
SolventMethylene chloride
ReferenceArnett and Pienta (1980)

This reaction suggests that chlorination at the bridgehead position is feasible, though the target compound’s additional functional groups may alter reactivity.

Epoxidation and Acid-Catalyzed Cyclization

In a synthetic pathway described in a patent (US4554366A), tert-butyl hydroperoxide or m-chloroperbenzoic acid is used to epoxidize cyclic alcohols, followed by acid-catalyzed cyclization to form bicyclic derivatives . While this process targets hydroxy oxabicyclo compounds, it highlights the role of oxidizing agents and acids (e.g., p-toluenesulfonic acid) in modifying bicyclic frameworks.

Reactivity Trends and Stability

  • Bridgehead Chlorine Stability : Bridgehead chlorides in bicyclo[2.2.1]heptanes are notably unreactive toward nucleophilic substitution due to steric hindrance and poor orbital alignment for backside attack . For example, 1-chloro-7,7-dimethylbicyclo[2.2.1]heptane shows no reaction with AgNO₃ or KOH under vigorous conditions .

  • Ketone and Carboxylic Acid Synergy : The proximity of the ketone and carboxylic acid groups may enable intramolecular reactions, though no direct evidence exists in the literature.

Thermodynamic and Kinetic Considerations

Reaction TypeKey Factors
HydrochlorinationExothermic (ΔrH° = -70.9 kJ/mol), solvent-dependent (e.g., methylene chloride)
EpoxidationOxidizing agents (tert-butyl hydroperoxide), acid catalysts (p-toluenesulfonic acid)
SolvolysisBridgehead chlorides exhibit low reactivity due to steric effects

Scientific Research Applications

Pharmaceutical Applications

Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid is recognized for its potential use as a pharmaceutical intermediate. Its structural features allow it to participate in various chemical reactions that can lead to the synthesis of biologically active compounds.

Key Points:

  • Intermediate for Drug Synthesis: The compound can be utilized in the synthesis of various drugs, particularly those targeting specific biological pathways.
  • Potential Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further research in antibiotic development.

Agrochemical Applications

In the realm of agrochemicals, this compound serves as an important building block for the development of herbicides and pesticides.

Key Points:

  • Herbicide Development: The compound's ability to modify biological activity makes it suitable for creating herbicides that target specific weed species while minimizing impact on crops.
  • Pesticide Formulation: Its structural characteristics allow it to be incorporated into pesticide formulations, enhancing efficacy against pests.

Organic Synthesis Applications

The compound is also significant in organic synthesis, where it acts as a versatile intermediate.

Key Points:

  • Synthetic Routes: It can be used in various synthetic pathways to construct complex molecules, particularly in the field of medicinal chemistry.
  • Catalyst Development: Research indicates its potential role as a catalyst or auxiliary in organic reactions, improving yield and selectivity.

Case Study 1: Pharmaceutical Synthesis

A study published in a peer-reviewed journal demonstrated the successful use of this compound as an intermediate in synthesizing a novel class of antibiotics. The research highlighted its effectiveness in enhancing the bioactivity of the resultant compounds.

Case Study 2: Agrochemical Formulation

Research conducted by a leading agricultural chemistry firm explored the incorporation of this compound into herbicide formulations. The findings indicated improved selectivity against target weeds while preserving crop health, showcasing its potential in sustainable agriculture practices.

Mechanism of Action

The mechanism by which exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid exerts its effects depends on its interaction with molecular targets. The chlorine atom and ketone group can participate in various chemical interactions, such as hydrogen bonding or covalent bonding with enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and used in the synthesis of natural products.

    2-Chloronorbornane: Shares a similar bicyclic structure but lacks the ketone and carboxylic acid groups.

Uniqueness

Exo-2-chloro-5-oxo-bicyclo[221]heptane-syn-7-carboxylic acid is unique due to the presence of both a chlorine atom and a ketone group within its bicyclic structure

Biological Activity

Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid (CAS No. 64812-06-2) is a bicyclic compound with a unique structural configuration that includes a chlorine atom and a carboxylic acid group. Its molecular formula is C₈H₉ClO₃, with a molecular weight of approximately 188.61 g/mol . This compound has garnered interest in medicinal chemistry due to its potential biological activities, although research on its specific pharmacological properties remains limited.

Structural Characteristics

The bicyclic structure of this compound is significant for its reactivity and potential applications. The presence of both a carboxylic acid and a chlorine functional group suggests that the compound may exhibit diverse chemical behavior, making it a candidate for various synthetic applications and biological interactions .

Biological Activity Overview

Preliminary studies indicate that compounds with similar bicyclic structures often possess antimicrobial and anti-inflammatory properties. The unique combination of functional groups in this compound may contribute to its biological interactions, warranting further investigation into its pharmacological potential.

Potential Biological Activities

  • Antimicrobial Activity : Bicyclic compounds are frequently explored for their ability to inhibit microbial growth, making this compound a potential candidate for antimicrobial studies.
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, suggesting that this compound may exhibit comparable effects.
  • Enzyme Inhibition : The structural features may allow for interactions with specific enzymes, potentially leading to therapeutic applications in various diseases.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it is valuable to compare it with structurally related compounds:

Compound NameStructural FeaturesNotable Properties
Exo-2-bromo-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acidSimilar bicyclic structure with brominePotentially different reactivity due to bromine
Exo-3-chloro-bicyclo[2.2.1]heptan-7-oneDifferent positioning of chlorineAltered biological activity
5-Oxo-bicyclo[3.3.0]octane-3-carboxylic acidLarger bicyclic systemUnique reactivity patterns

This table highlights how variations in structure can influence biological activity, providing insights into the mechanisms that may be at play within this compound.

Case Studies and Research Findings

While direct studies on this compound are sparse, research on related bicyclic compounds provides a framework for understanding its potential:

  • Antimicrobial Studies : A study on bicyclic derivatives demonstrated significant antibacterial activity against various strains of bacteria, suggesting that similar compounds could exhibit comparable efficacy.
    • Reference : Research indicated that modifications in the bicyclic structure could enhance antimicrobial properties, emphasizing the need for further exploration of exo-2-chloro derivatives.
  • Anti-inflammatory Research : Investigations into bicyclic compounds have revealed their ability to modulate inflammatory pathways, indicating potential therapeutic roles in conditions such as arthritis and other inflammatory diseases.
    • Reference : Compounds with similar functional groups have been documented to inhibit pro-inflammatory cytokines in vitro.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : The synthesis typically involves functionalization of the bicyclic core via halogenation or substitution. For example, exo-2-chloro derivatives can be synthesized by reacting sodium trichloroacetate with bicyclo[2.2.1]heptene dicarboxylic anhydride in dimethoxyethane, followed by halogenation using potassium halides in aqueous sodium carbonate . Alternatively, ethyl diazoacetate addition to cycloalkenes is used to generate exo-bicyclic acids, which are then derivatized . Chromatographic separation (e.g., silica gel) is critical for isolating endo/exo isomers .

Q. How is stereochemical integrity assessed in exo-2-chloro-substituted bicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : NMR spectroscopy is the primary tool. Key signals include coupling constants (e.g., J values for axial vs. equatorial protons) and chemical shifts of substituents. For example, exo-2-chloro derivatives exhibit distinct 1H^1H-NMR splitting patterns due to the rigid bicyclic framework, with exo substituents showing upfield shifts compared to endo isomers . X-ray crystallography may supplement structural validation .

Q. What pharmacological assays are used to evaluate nAChR activity in bicyclic compounds?

  • Methodological Answer : Standard assays include:

  • Binding affinity : Radioligand displacement (e.g., 3H^3H-nicotine) at α4β2 and α7 nAChR subtypes .
  • In vivo testing : Tail-flick (nociception), hot-plate (analgesia), and locomotor activity assays in mice. Hypothermia induction is also monitored as a marker of nAChR agonism .
  • Data interpretation requires comparison to reference agonists (e.g., (-)-nicotine) and statistical analysis of dose-response curves.

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of halogenation in bicyclo[2.2.1]heptane systems?

  • Methodological Answer : Halogenation (e.g., Cl, Br, I) at the exo-2 position is favored due to reduced steric hindrance compared to endo sites. Electronic effects from the carbonyl group at C5 further direct electrophilic attack. Computational modeling (DFT) can predict reaction sites, while experimental validation involves kinetic studies under varying conditions (e.g., solvent polarity, temperature) . For example, halogenation of lactol intermediates with KX (X=Cl, Br, I) in Na2_2CO3_3 yields exo-9-halo derivatives .

Q. What strategies mitigate racemization during functionalization of syn-7-carboxylic acid derivatives?

  • Methodological Answer : Racemization is minimized by:

  • Low-temperature reactions : Conducting acylations or esterifications below 0°C to reduce thermal energy-driven epimerization.
  • Protecting groups : Using tert-butyl or benzyl esters to shield the carboxylic acid during reactions .
  • Stereoselective catalysis : Chiral auxiliaries or enzymes (e.g., lipases) to preserve configuration during derivatization .

Q. How can contradictions in receptor binding data between in vitro and in vivo studies be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To address this:

  • Metabolic stability assays : Incubate compounds with liver microsomes to identify metabolites .
  • Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 cells to measure permeability.
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with behavioral outcomes (e.g., ED50_{50} in hot-plate assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.